2,5-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide
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Description
2,5-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17F2NO2S2 and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Sulfonamide derivatives have been synthesized and characterized for their potential anti-inflammatory and analgesic properties. For instance, a series of novel sulfonamide compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential as therapeutic agents with better safety profiles compared to traditional NSAIDs (Ş. Küçükgüzel et al., 2013).
Anticancer Applications
Certain sulfonamide derivatives have shown promise in anticancer research. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibited remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).
Antibacterial and Antidiabetic Applications
Novel sulfonamide derivatives of barbituric and thiobarbituric acids were synthesized and showed very good antibacterial and antidiabetic activities. The introduction of fluorine substitution into these compounds enhanced their biological activity, suggesting the potential of sulfonamide derivatives in treating bacterial infections and diabetes (H. Faidallah & K. A. Khan, 2012).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides are well-known inhibitors of the carbonic anhydrase enzyme, which is a target for the treatment of conditions like glaucoma, edema, and epilepsy. A study highlighted the synthesis of water-soluble sulfonamides with potent intraocular pressure-lowering properties, demonstrating their utility in ocular diseases (A. Casini et al., 2002).
Properties
IUPAC Name |
2,5-difluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2S2/c17-13-3-4-14(18)15(9-13)23(20,21)19-11-16(6-1-2-7-16)12-5-8-22-10-12/h3-5,8-10,19H,1-2,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZFOTWXISVZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.